molecular formula C15H10FN3O4S B2356950 3-(4-Fluorophenyl)-5-((3-nitrophenyl)amino)thiazolidine-2,4-dione CAS No. 1025736-70-2

3-(4-Fluorophenyl)-5-((3-nitrophenyl)amino)thiazolidine-2,4-dione

Cat. No.: B2356950
CAS No.: 1025736-70-2
M. Wt: 347.32
InChI Key: KSHALZLIVREVLM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-((3-nitrophenyl)amino)thiazolidine-2,4-dione is a synthetic thiazolidine-2,4-dione (TZD) derivative designed for research applications in medicinal chemistry and drug discovery. The TZD scaffold is a privileged structure in medicinal chemistry, known for its versatile biological profile and ability to interact with multiple therapeutic targets . This specific compound features strategic substitutions at the N3 and C5 positions of the TZD core, which are critical for modulating its biological activity and receptor affinity. The 4-fluorophenyl group at the N3 position and the (3-nitrophenyl)amino moiety at the C5 position are intended to enhance its properties as a research tool for investigating metabolic and inflammatory pathways. The primary research value of this compound is rooted in the well-documented mechanism of TZD derivatives as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . Activation of PPARγ, a nuclear receptor that functions as a transcriptional regulator, improves insulin sensitivity and promotes glucose metabolism . This makes TZD-based compounds, such as this one, valuable for research into Type 2 Diabetes Mellitus. Furthermore, TZD derivatives have demonstrated significant anti-inflammatory potential in research models, which may operate through both PPARγ-dependent and independent pathways, including the inhibition of pro-inflammatory enzymes . The compound's substituents may also confer activity against microbial targets; some TZDs are investigated for their ability to inhibit bacterial cytoplasmic Mur ligases, essential enzymes for peptidoglycan cell wall synthesis . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly how the 4-fluoro and 3-nitroanilino substituents influence potency and selectivity in these various mechanistic contexts.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-(3-nitroanilino)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O4S/c16-9-4-6-11(7-5-9)18-14(20)13(24-15(18)21)17-10-2-1-3-12(8-10)19(22)23/h1-8,13,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHALZLIVREVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Schiff Bases with Mercaptoacetic Acid

A widely employed method for constructing the thiazolidine-2,4-dione ring involves the cyclocondensation of Schiff bases with mercaptoacetic acid. This approach, exemplified in the synthesis of 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one derivatives, begins with the formation of a Schiff base from 4-fluorobenzaldehyde and an appropriate amine. For the target compound, the amine component must incorporate the 3-nitrophenylamino group.

Procedure :

  • Schiff Base Formation : 4-Fluorobenzaldehyde (10 mmol) and 3-nitroaniline (10 mmol) are refluxed in toluene (50 mL) under a Dean-Stark trap to azeotropically remove water.
  • Cyclocondensation : Mercaptoacetic acid (10 mmol) is added to the Schiff base solution, and the mixture is refluxed for 5–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC).
  • Workup : The crude product is filtered, washed with cold acetone, and recrystallized from ethanol to yield the thiazolidine-2,4-dione core.

Key Parameters :

  • Solvent : Toluene (optimal for azeotropic water removal).
  • Catalyst : Piperidine (0.1 eq) accelerates Schiff base formation.
  • Yield : 60–70% (based on analogous syntheses).

Knoevenagel Condensation for 5-Substitution

An alternative route involves the Knoevenagel condensation of thiazolidine-2,4-dione with aromatic aldehydes to introduce substituents at position 5. While this method typically generates 5-arylidene derivatives, subsequent reduction or amination steps may yield the desired 5-amino functionality.

Procedure :

  • Thiazolidine-2,4-dione Synthesis : Thiourea (20 mmol) and monochloroacetic acid (20 mmol) are refluxed in water (100 mL) for 12 hours, yielding thiazolidine-2,4-dione.
  • Knoevenagel Condensation : Thiazolidine-2,4-dione (10 mmol), 3-nitrobenzaldehyde (10 mmol), and piperidine (1.4 mmol) are refluxed in ethanol (150 mL) for 8–9 hours.
  • Reductive Amination : The 5-arylidene intermediate is subjected to hydrogenation (H₂, Pd/C) in methanol to reduce the double bond and introduce the amino group.

Challenges :

  • The nitro group may undergo unintended reduction during hydrogenation, necessitating protective strategies.
  • Yield : 40–50% after reductive amination.

Introduction of the 3-Nitrophenylamino Group

Nucleophilic Aromatic Substitution

Direct substitution at position 5 of the thiazolidine-2,4-dione core with 3-nitroaniline represents a viable pathway. This method requires activation of position 5 via halogenation or sulfonation.

Procedure :

  • Halogenation : 3-(4-Fluorophenyl)thiazolidine-2,4-dione (10 mmol) is treated with N-bromosuccinimide (NBS, 12 mmol) in dimethylformamide (DMF) at 0°C to introduce a bromine atom at position 5.
  • Amination : The brominated intermediate is reacted with 3-nitroaniline (12 mmol) and potassium carbonate (15 mmol) in DMF at 80°C for 12 hours.

Key Observations :

  • Solvent : DMF enhances nucleophilicity of 3-nitroaniline.
  • Yield : 55–65% (similar to CN110746322A).

Ullmann Coupling

For a more efficient C–N bond formation, Ullmann coupling between 5-bromo-3-(4-fluorophenyl)thiazolidine-2,4-dione and 3-nitroaniline may be employed.

Procedure :

  • Coupling Reaction : 5-Bromo-3-(4-fluorophenyl)thiazolidine-2,4-dione (10 mmol), 3-nitroaniline (12 mmol), copper(I) iodide (1 mmol), and trans-1,2-diaminocyclohexane (2 mmol) are heated in DMSO at 110°C for 24 hours.
  • Purification : The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

  • Higher regioselectivity compared to nucleophilic substitution.
  • Yield : 70–75% (extrapolated from triazole syntheses).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Value Impact on Yield
Solvent Toluene (Schiff base) / DMF (amination) Maximizes solubility and reactivity
Temperature 80–110°C Balances reaction rate and side reactions
Catalyst Piperidine (0.1 eq) Accelerates Schiff base formation

Purification Techniques

  • Recrystallization : Ethanol or acetone yields high-purity crystals.
  • Column Chromatography : Essential for isolating Ullmann coupling products.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Functional Group Absorption (cm⁻¹) Reference Compound
C=O (thiazolidinone) 1730–1670
N–H (amine) 3350–3300
NO₂ (aromatic) 1520, 1350

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • δ 8.48 (s, 1H, NH).
    • δ 7.71 (s, 1H, Ar–H).
    • δ 3.77 (s, 3H, OCH₃ in intermediates).
  • ¹³C NMR :

    • 169.81 ppm (C=O, thiazolidinone).
    • 166.89 ppm (C=O, thiazolidinone).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 60–70 ≥95 Simplicity
Knoevenagel/R. Amination 40–50 90 Functional group tolerance
Ullmann Coupling 70–75 ≥98 High regioselectivity

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-((3-nitrophenyl)amino)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the fluorine atom could yield a variety of substituted thiazolidinediones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-((3-nitrophenyl)amino)thiazolidine-2,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • The 3-nitrophenylamino group in the target compound may enhance kinase or phosphatase inhibition compared to benzylidene-substituted TZDs, as nitro groups often improve binding to active sites .
  • Fluorophenyl substituents, as seen in 5-(4-fluorobenzylidene)-TZD (), improve metabolic stability but may reduce solubility compared to methoxy analogs .

Antidiabetic Activity

TZDs are classically associated with PPARγ agonism. Notable analogs include:

Compound Substituents Mechanism Efficacy (vs. Standard) Reference
5-[4-(2-Amino-5-ethoxypyridine)ethoxy]-TZD 4-Ethoxypyridine ethoxybenzyl PPARγ activation 68% glucose reduction (vs. pioglitazone)
3-((Diethylamino)methyl)-5-(4-methoxybenzylidene)-TZD 4-Methoxybenzylidene, diethylamino PPARγ/α-amylase inhibition 82% activity vs. rosiglitazone
Target Compound 3-Nitrophenylamino Potential PTP-1B/PPARγ Hypothesized dual activity

Key Observations :

  • The 3-nitrophenylamino group may compete with rosiglitazone’s thiazolidinedione-PPARγ interactions but could introduce PTP-1B inhibitory effects, as seen in compound 9 () .
  • Fluorine substitution (4-fluorophenyl) may reduce PPARγ activation compared to methoxy groups but improve selectivity for other targets .

Anti-Inflammatory and Antioxidant Activity

TZDs with benzylidene or methoxy groups show notable anti-inflammatory effects:

Compound Substituents Activity Efficacy (% Inhibition) Reference
5-(4-Methoxybenzylidene)-TZD 4-Methoxybenzylidene TNF-α, IL-6 inhibition 60–70% cytokine reduction
5-(3-Methoxybenzylidene)-TZD 3-Methoxybenzylidene Lipid peroxidation inhibition 84.2% (vs. Trolox: 62.3%)
Target Compound 3-Nitrophenylamino Hypothesized COX-2/LOX inhibition Pending experimental validation

Key Observations :

  • Nitro groups may enhance antioxidant activity via radical scavenging, but direct comparisons with methoxy-substituted TZDs are lacking .
  • Fluorine’s electronegativity could stabilize interactions with COX-2, as seen in furan/thiophene TZDs () .

Antimicrobial Activity

Limited evidence exists for TZDs with nitro/fluoro groups, but halogenated derivatives show promise:

Compound Substituents Microbial Target MIC/Inhibition Reference
5-(4-Chlorobenzylidene)-TZD (56) 4-Chlorobenzylidene E. coli, B. subtilis MIC = 8 µg/mL
5-(2,6-Dichlorobenzylidene)-TZD (58) 2,6-Dichlorobenzylidene Broad-spectrum MIC = 4 µg/mL
Target Compound 4-Fluorophenyl, 3-nitro Potential Gram-negative Hypothesized moderate activity

Key Observations :

  • The 3-nitrophenyl group may reduce antimicrobial potency compared to chlorinated analogs due to decreased membrane permeability .

Biological Activity

3-(4-Fluorophenyl)-5-((3-nitrophenyl)amino)thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound is synthesized through a reaction involving 4-fluoroaniline and 3-nitrobenzaldehyde, leading to the formation of an intermediate that is cyclized with thioglycolic acid. This process yields the final product, characterized by its unique substitution pattern which may influence its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinediones, including 3-(4-Fluorophenyl)-5-((3-nitrophenyl)amino)thiazolidine-2,4-dione. Research indicates that compounds in this class can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in certain cancer cell lines.
  • DNA Damage Induction : It modulates the expression of factors involved in the DNA damage response, leading to increased apoptosis rates .

The biological activity of this thiazolidinedione is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The compound's nitro group can be reduced to an amino group under certain conditions, potentially altering its biological interactions and enhancing its efficacy against specific cancer types .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionIC50 (µM)Therapeutic Use
RosiglitazoneInsulin sensitizer0.31Antidiabetic
PioglitazoneInsulin sensitizer0.30Antidiabetic
TroglitazoneApoptosis induction>500Withdrawn
3-(4-Fluorophenyl)-5-((3-nitrophenyl)amino) Apoptosis induction & DNA damage response modulationTBDPotential anticancer agent

Case Studies

  • Anticancer Efficacy : A study examining various thiazolidinedione derivatives found that compounds similar to 3-(4-Fluorophenyl)-5-((3-nitrophenyl)amino)thiazolidine-2,4-dione exhibited significant cytotoxicity against multiple cancer cell lines including MCF7 (breast cancer) and SW620 (colon cancer), with IC50 values ranging from 0.30 µM to 0.50 µM .
  • Cellular Mechanisms : In vitro studies demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing apoptosis in cancer cells .

Q & A

Q. Advanced

  • Docking studies (AutoDock/Vina) : Model interactions with aldose reductase (PDB: 2FZD) or ERK2 (PDB: 4QTB) to identify binding poses .
  • Quantum chemical calculations (Gaussian) : Analyze electron density (HOMO-LUMO gaps) to predict reactivity with biological targets .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

How can in vivo efficacy be evaluated in disease models?

Q. Advanced

  • Diabetic rat models : Administer compound (10–50 mg/kg/day) and monitor blood glucose reduction vs. rosiglitazone controls .
  • Xenograft models (e.g., melanoma) : Measure tumor volume inhibition in nude mice with BRaf-mutated A375 cell implants .
  • Toxicity endpoints : Assess liver/kidney function (ALT, creatinine) and histopathology .

What techniques elucidate the compound’s mechanism of action at the molecular level?

Q. Advanced

  • Western blotting : Track downstream targets (e.g., ERK phosphorylation in melanoma cells) .
  • Ubiquitination assays : Verify Sp1 degradation via immunoprecipitation in prostate cancer cells .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability post-treatment .

How should researchers address contradictory data on solubility versus activity?

Q. Advanced

  • Multi-parametric analysis : Use partial least squares (PLS) regression to correlate solubility (measured via shake-flask method), logD, and bioactivity .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance solubility without compromising activity .

What strategies improve scalability of the synthesis without compromising purity?

Q. Advanced

  • Solvent optimization : Replace DMF with 2-propanol or ethanol for safer large-scale reactions .
  • Catalyst recycling : Use immobilized piperidine on silica gel to reduce waste .
  • Continuous flow chemistry : Enhance yield (≥90%) and reduce reaction time (3–5 h) .

How can crystallography and advanced NMR resolve structural ambiguities?

Q. Advanced

  • Single-crystal XRD : Determine absolute configuration and hydrogen-bonding networks (e.g., intramolecular N–H⋯O interactions) .
  • NOESY NMR : Confirm Z/E isomerism in the thiazolidinedione core .
  • Dynamic NMR : Probe conformational flexibility in solution .

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